molecular formula C11H8ClNO2 B2590099 N-(4-chlorophenyl)furan-2-carboxamide CAS No. 1982-59-8

N-(4-chlorophenyl)furan-2-carboxamide

Cat. No. B2590099
CAS RN: 1982-59-8
M. Wt: 221.64
InChI Key: IAHWADGYENAEBC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)furan-2-carboxamide is a chemical compound with the empirical formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is also known as N-(4-aminophenyl)furan-2-carboxamide . The compound consists of a furan ring with an attached carboxamide group and a 4-chlorophenyl substituent .


Molecular Structure Analysis

  • The compound exhibits a planar structure with a dihedral angle between the furan and phenyl rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Photochemical Reactions : N-(p-chlorophenyl) carboxamides have been synthesized and exposed to UV oxidative irradiation, leading to the formation of benzofuro- and benzothieno-phenanthridones, which are compounds with potential applications in organic synthesis and photochemistry (Karminski-Zamola & Bajić, 1989).

  • Synthetic Pathways and Derivatives : Furan-2-carboxamide derivatives have been synthesized via various chemical reactions, including the Suzuki-Miyaura cross-coupling, providing a range of compounds with potential applications in materials science and drug development (Siddiqa et al., 2022).

Biological Applications

  • Antimicrobial Activities : Furan-3-carboxamides have exhibited significant in vitro antimicrobial activities against various microorganisms, including bacteria and fungi (Zanatta et al., 2007).

  • Application in Drug Design : The synthesis and characterization of N-(4-chlorophenyl)furan-2-carboxamide derivatives have shown potent antimicrobial activity, indicating their potential as therapeutic agents (Arora et al., 2013).

  • Pharmacological Potential : Some furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, suggesting their application in antiviral drug development (Yongshi et al., 2017).

Material Science and Engineering

  • Polymerization and Material Applications : Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides indicates their potential as sustainable alternatives to polyphthalamides in high-performance materials (Jiang et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWADGYENAEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329841
Record name N-(4-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1982-59-8
Record name N-(4-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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